N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide
Description
Chemical Structure and Properties N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide (IUPAC name: 2-methoxy-N-[cyano(cyclohexyl)methyl]propanamide) is a synthetic amide derivative characterized by a propanamide backbone substituted with a methoxy group at the 2-position and a cyano(cyclohexyl)methyl group at the nitrogen atom. Its molecular formula is C₁₂H₁₉N₂O₂, with a molecular weight of 235.30 g/mol. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest possible applications in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(16-2)12(15)14-11(8-13)10-6-4-3-5-7-10/h9-11H,3-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVLQKHESHZDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C1CCCCC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like dicyclohexylcarbodiimide and 4-N,N-dimethylaminopyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide and related compounds:
Key Observations:
Cyclohexyl Group: The cyclohexyl moiety is present in the target compound and several analogs (e.g., compound in ).
Functional Group Variations: Cyano Group: Unique to the target compound, the cyano group may increase electrophilicity, influencing reactivity or binding to biological targets. In contrast, agrochemical analogs (e.g., fluvalinate in ) use cyano groups for insecticidal activity. Methoxy vs.
Amide Backbone : All compounds share an amide bond, but substituents on the nitrogen vary significantly. For example, the hydrochloride salt in improves solubility, whereas the benzhydryl group in increases steric bulk.
Biological Activity
N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyano group, a cyclohexyl moiety, and a methoxypropanamide structure, which contribute to its unique biological activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyano group may enhance its reactivity and binding affinity towards specific biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential application of this compound in treating bacterial infections.
Case Studies
-
Study on Anticancer Efficacy :
A recent study published in Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The compound was found to significantly reduce tumor growth in vivo by inducing apoptosis through the activation of caspase pathways. -
Antimicrobial Testing :
Another study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated potent activity against resistant strains, suggesting its potential use as an alternative antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
